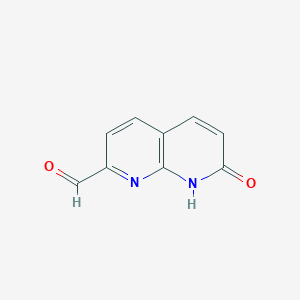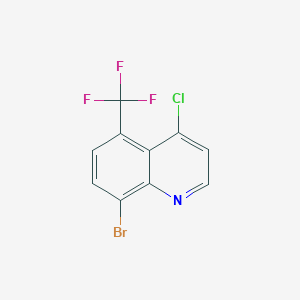
8-Bromo-4-chloro-5-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4-chloro-5-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It has a molecular formula of C10H4BrClF3N .
Synthesis Analysis
The synthesis of this compound involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A specific synthesis method involves the reaction of 2-Bromo-5-(trifluoromethyl)aniline with Glycerol .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with bromo, chloro, and trifluoromethyl substituents. It has an average mass of 276.053 Da and a monoisotopic mass of 274.955750 Da .Chemical Reactions Analysis
The chemical reactions of this compound involve various transformations such as nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds . It also exhibits corrosion behavior in the presence of 4-chloro,8-(trifluoromethyl)quinoline (CTQ) as experimentally investigated .Physical And Chemical Properties Analysis
This compound has a low solubility in water . It has a molecular weight of 310.5 .科学的研究の応用
Reactivity and Coordination Chemistry
The reactivity of ambiphilic molecules, including derivatives of 8-bromoquinoline, has been explored for their potential in forming coordination complexes with metals such as Cu(I), Ag(I), and Pd(II). These studies have led to insights into the cooperative effects within bifunctional ambiphilic sites, water activation, and protodeboronation processes. This research opens avenues for the development of novel coordination compounds with potential applications in catalysis and materials science (Son, Pudenz, & Hoefelmeyer, 2010).
Steric Pressure and Reactivity
Investigations into the steric pressure exerted by the trifluoromethyl group have provided valuable insights into the selectivity and efficiency of chemical reactions. This research has implications for the strategic design of compounds with enhanced reactivity and specificity in chemical synthesis (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
Photoluminescent Properties
The study of pincer palladacycles derived from quinoline compounds, including the synthesis and investigation of their photoluminescent properties, reveals the potential of these materials in the development of new luminescent materials. Such materials could have applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices (Consorti, Ebeling, Rodembusch, Stefani, Livotto, Rominger, Quina, Yihwa, & Dupont, 2004).
Synthesis of Antimicrobial and Antimalarial Agents
The design and synthesis of new quinoline-based compounds, including derivatives of 6-bromo-2-chloro-quinoline, have shown significant promise as antimicrobial and antimalarial agents. This research contributes to the ongoing search for new therapeutics to combat infectious diseases (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Novel Synthetic Routes and Chemical Transformations
Exploration of novel synthetic routes for the preparation of quinoline derivatives has been a subject of significant interest. Studies focusing on the functionalization, cyclization, and halogenation of quinoline compounds have led to the development of efficient methods for the synthesis of structurally diverse quinolines. These methodologies have potential applications in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science (Jin, Yang, Song, Bai, Yang, Ding, & Xiao, 2019).
Safety and Hazards
When handling 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . In case of inhalation, it is advised to remove the victim to fresh air and give artificial respiration if not breathing .
将来の方向性
Fluorinated quinolines, including 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline, have found applications in various fields such as medicine, electronics, agrochemicals, and catalysis . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
特性
IUPAC Name |
8-bromo-4-chloro-5-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-2-1-5(10(13,14)15)8-7(12)3-4-16-9(6)8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNVTOQZODHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=CC=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2767420.png)
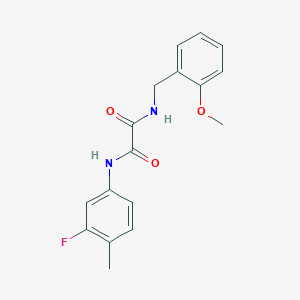

![(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride](/img/structure/B2767423.png)
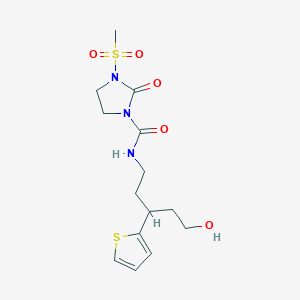
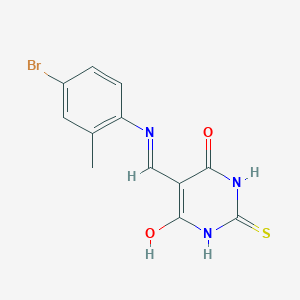
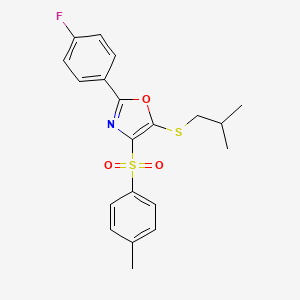

![6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

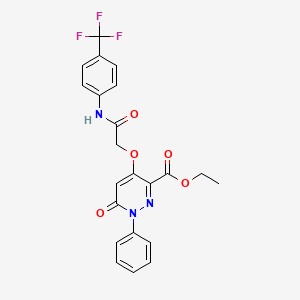
![N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2767438.png)
![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2767440.png)
